Influenza NP (147-155) (TFA)

Descripción

BenchChem offers high-quality Influenza NP (147-155) (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (147-155) (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

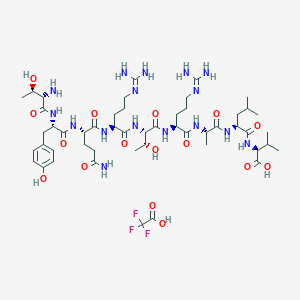

Fórmula molecular |

C50H83F3N16O16 |

|---|---|

Peso molecular |

1221.3 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H82N16O14.C2HF3O2/c1-22(2)20-32(43(74)63-36(23(3)4)46(77)78)61-38(69)24(5)57-39(70)29(10-8-18-55-47(51)52)60-45(76)37(26(7)66)64-41(72)30(11-9-19-56-48(53)54)58-40(71)31(16-17-34(49)68)59-42(73)33(62-44(75)35(50)25(6)65)21-27-12-14-28(67)15-13-27;3-2(4,5)1(6)7/h12-15,22-26,29-33,35-37,65-67H,8-11,16-21,50H2,1-7H3,(H2,49,68)(H,57,70)(H,58,71)(H,59,73)(H,60,76)(H,61,69)(H,62,75)(H,63,74)(H,64,72)(H,77,78)(H4,51,52,55)(H4,53,54,56);(H,6,7)/t24-,25+,26+,29-,30-,31-,32-,33-,35-,36-,37-;/m0./s1 |

Clave InChI |

VQLHCJHAMBETDG-WBXRSTPVSA-N |

SMILES isomérico |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)N)O.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the MHC Class I Presentation of the Influenza A NP 147-155 Epitope

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the Major Histocompatibility Complex (MHC) class I presentation of the influenza A virus nucleoprotein (NP) 147-155 epitope. This highly conserved epitope is a critical target for cytotoxic T lymphocyte (CTL) responses and a key focus in the development of universal influenza vaccines.

The NP 147-155 Epitope: A Key Target for Cross-Protective Immunity

The influenza A virus nucleoprotein is an internal viral protein that is relatively conserved across different influenza strains. Within this protein lies the NP 147-155 epitope, a nonamer peptide with the amino acid sequence TYQRTRALV . In the widely used BALB/c (H-2d) mouse model, this epitope is immunodominant and is presented by the MHC class I molecule H-2K'd'[1]. The human leukocyte antigen (HLA) equivalent for presentation of this or similar NP epitopes is often studied in the context of the common HLA-A*02:01 allele[2]. Its conserved nature makes it a prime candidate for vaccines aimed at inducing broad, cross-protective immunity against multiple influenza A virus subtypes[3][4].

The MHC Class I Antigen Processing and Presentation Pathway

The presentation of endogenous antigens, such as viral proteins synthesized within an infected cell, is a fundamental process for alerting the immune system to intracellular pathogens. The NP 147-155 epitope follows this canonical MHC class I pathway.

Initially, the full-length influenza nucleoprotein is synthesized in the cytoplasm of the infected cell. A fraction of these proteins are targeted for degradation by the proteasome, a multicatalytic protease complex. The proteasome cleaves the protein into smaller peptide fragments. These peptides are then transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin. This complex is held in a receptive state by a collection of chaperones known as the peptide-loading complex (PLC), which includes calreticulin, ERp57, and tapasin. Tapasin bridges the MHC class I molecule to the TAP transporter, facilitating the sampling of peptides. Peptides of the appropriate length (typically 8-10 amino acids) and with the correct anchor residues for the specific MHC allele bind to the peptide-binding groove of the MHC class I molecule. This binding stabilizes the MHC-peptide complex, which is then released from the PLC and transported to the cell surface for presentation to CD8+ T cells.

T-Cell Recognition and Signaling

The presentation of the NP 147-155-MHC I complex on the surface of an infected cell is the critical step for recognition by CD8+ cytotoxic T lymphocytes. The T-cell receptor (TCR) on a CD8+ T cell with specificity for this complex will bind to it, initiating a signaling cascade that leads to T-cell activation.

This interaction is stabilized by the CD8 co-receptor, which binds to a non-polymorphic region of the MHC class I molecule. The binding of the TCR and CD8 co-receptor brings the lymphocyte-specific protein tyrosine kinase (Lck) into proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex associated with the TCR. Lck phosphorylates these ITAMs, which then recruit and activate ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76, leading to the activation of multiple signaling pathways. These pathways culminate in the activation of transcription factors like NFAT, AP-1, and NF-κB, which drive the expression of genes involved in T-cell proliferation, differentiation, and effector functions, such as the production of cytotoxic granules and cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).

Quantitative Analysis of NP 147-155 Presentation and T-Cell Response

The immunogenicity of the NP 147-155 epitope is supported by quantitative data from various assays that measure peptide-MHC binding and the magnitude of the resulting T-cell response.

Peptide-MHC Binding Affinity

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. This is often quantified as the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a standard high-affinity fluorescently labeled peptide by 50%. Lower IC50 values indicate higher binding affinity.

| Epitope | MHC Allele | Binding Affinity (IC50) | Reference |

| NP 147-155 (TYQRTRALV) | H-2K'd' | Predicted strong binder | [5] |

| NP 147-155 (TYQRTRALV) | HLA-A02:01 | Predicted strong binder | [2] |

| GILGFVFTL (Influenza M1 58-66) | HLA-A02:01 | Strong binder (Positive Control) | [6] |

Note: While widely cited as a strong binder, specific IC50 values for NP 147-155 were not consistently available in the reviewed literature. The tables often present predictive scores or qualitative assessments.

Magnitude of T-Cell Response

The frequency and function of NP 147-155-specific T cells can be quantified using techniques such as the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS).

Table 2: Representative Quantitative Data from ELISpot Assays

| Immunization/Infection Model | Cell Source | Stimulant | Response Metric | Magnitude | Reference |

| Recombinant Adenovirus (rAd/NP) Immunized Mice | Splenocytes | NP 147-155 peptide | IFN-γ Spot Forming Cells (SFC)/10^6 cells | ~150-250 | [3] |

| DNA prime-rAd boost Immunized Mice | Lung cells | NP 147-155 peptide | IFN-γ SFC/10^6 cells | ~1000-2000 | [3] |

| NP-M2e Fusion Protein Immunized Mice | Splenocytes | NP 147-155 peptide | IFN-γ SFC/10^6 cells | ~200-300 | [7] |

| Influenza Vaccinated Humans | PBMCs | FLU-v peptide mix | IFN-γ SFC/10^6 cells (median) | 125 (Day 42 post-vaccination) | [8] |

Table 3: Representative Quantitative Data from Intracellular Cytokine Staining (ICS)

| Immunization/Infection Model | Cell Source | Stimulant | Response Metric | Magnitude (% of CD8+ T cells) | Reference |

| Live Attenuated Influenza Vaccine (LAIV) Immunized Mice | Lung cells | NP 147-155 peptide | IFN-γ+ CD8+ T cells | ~2-4% | [5] |

| LAIV Immunized Mice | Spleen | NP 147-155 peptide | IFN-γ+ CD8+ T cells | ~0.5% | [5] |

| Influenza Virus-Infected Mice (Day 10) | Spleen | NP 147-155 peptide | IFN-γ+ CD8+ T cells | ~1.5-2.0% | [9] |

| Influenza Virus-Infected Mice (Day 8) | Lung | NP 147-155 tetramer | NP 147-155+ CD8+ T cells | ~1.0-1.5% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of the immune response to the NP 147-155 epitope.

Peptide-MHC Binding Assay (T2 Cell-Based)

This assay measures the ability of a test peptide to stabilize MHC class I molecules on the surface of TAP-deficient T2 cells, which have a limited supply of endogenous peptides.

Protocol:

-

Cell Culture: Culture T2 cells (which express HLA-A*02:01 but are TAP-deficient) in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, and antibiotics.

-

Peptide Preparation: Dissolve the NP 147-155 peptide and positive and negative control peptides in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in serum-free medium.

-

Peptide Incubation: Wash T2 cells and resuspend them at a concentration of 1 x 10^6 cells/mL in serum-free medium. Add an equal volume of the diluted peptides to the cells. A typical final concentration range for the test peptide is 1 µM to 100 µM. Include a known high-affinity peptide as a positive control and an irrelevant peptide as a negative control.

-

Incubation: Incubate the cell-peptide mixture overnight at room temperature to allow for peptide binding and MHC stabilization.

-

Staining: Stain the cells with a fluorescently labeled monoclonal antibody specific for HLA-A*02:01 (e.g., clone BB7.2).

-

Flow Cytometry: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the HLA-A*02:01 staining is proportional to the number of stabilized MHC molecules on the cell surface, and thus to the binding affinity of the peptide.

-

Data Analysis: Plot the MFI against the peptide concentration to determine the EC50 (the concentration of peptide that gives half-maximal staining).

IFN-γ ELISpot Assay

The ELISpot assay quantifies the number of cells secreting a specific cytokine in response to an antigen.

Protocol:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with RPMI medium containing 10% fetal bovine serum for 2 hours at room temperature.

-

Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from vaccinated humans. Add 2.5 x 10^5 to 5 x 10^5 cells per well.

-

Antigen Stimulation: Add the NP 147-155 peptide to the wells at a final concentration of 1-10 µg/mL. Include wells with medium alone (negative control) and a mitogen like phytohemagglutinin (PHA) or anti-CD3 antibody (positive control).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. After incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

-

Spot Development: Add a substrate (e.g., BCIP/NBT) that forms a colored precipitate. Stop the reaction when distinct spots emerge.

-

Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS)

ICS coupled with flow cytometry allows for the multiparametric characterization of antigen-specific T cells, including their phenotype and polyfunctionality.

References

- 1. Biotin-Influenza A NP (147-155) (H-2Kd) | CRB1001751 [biosynth.com]

- 2. An in silico—in vitro Pipeline Identifying an HLA-A*02:01+ KRAS G12V+ Spliced Epitope Candidate for a Broad Tumor-Immune Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age Dependence of Immunity Induced by a Candidate Universal Influenza Vaccine in Mice | PLOS One [journals.plos.org]

- 4. Reduction of Influenza A Virus Transmission in Mice by a Universal Intranasal Vaccine Candidate is Long-Lasting and Does Not Require Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Robust Immunity and Heterologous Protection against Influenza in Mice Elicited by a Novel Recombinant NP-M2e Fusion Protein Expressed in E. coli | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

An In-Depth Technical Guide to the Cytotoxic T Lymphocyte Response to Influenza Nucleoprotein Epitopes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza A virus (IAV) infection poses a significant global health threat, causing seasonal epidemics and occasional pandemics. While humoral immunity, primarily mediated by antibodies against the viral surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), is crucial for preventing infection, it is often strain-specific. Cytotoxic T lymphocytes (CTLs), a subset of CD8+ T cells, play a critical role in the clearance of established influenza infections by recognizing and eliminating virus-infected cells.[1][2] These CTLs often target conserved internal viral proteins, such as the nucleoprotein (NP), making them a key focus for the development of universal influenza vaccines that could offer broad protection against diverse influenza strains.[3][4][5] This guide provides a comprehensive technical overview of the CTL response to influenza NP epitopes, covering the molecular and cellular mechanisms, key experimental methodologies, and the presentation of quantitative data.

Influenza Nucleoprotein: A Prime Target for CTLs

The influenza A virus nucleoprotein is a major structural protein that encapsidates the viral RNA genome, forming the ribonucleoprotein (RNP) complex.[6][7][8] This complex is essential for viral transcription and replication.

Structure and Function: The NP is a 56 kDa protein comprised of a head and a body domain, with a tail loop that facilitates its oligomerization.[7][9][10] It binds to the viral RNA in a sequence-independent manner, forming a helical structure.[9]

Conservation: Unlike the hypervariable surface glycoproteins HA and NA, the nucleoprotein is highly conserved across different influenza A virus subtypes.[4][11][12] This high degree of conservation makes it an attractive target for a universal vaccine, as CTLs targeting NP epitopes may recognize cells infected with a wide range of influenza strains.[3][5][13]

Antigen Processing and Epitope Presentation: During viral replication within an infected cell, newly synthesized NP is degraded by the proteasome in the cytoplasm. The resulting peptide fragments are transported into the endoplasmic reticulum by the Transporter Associated with Antigen Processing (TAP), where they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[14][15][16][17] This peptide-MHC I complex is then transported to the cell surface for presentation to CD8+ T cells.[15][18][19]

The Landscape of the CTL Response to NP Epitopes

The CTL response to influenza NP is characterized by the targeting of a limited number of "immunodominant" epitopes. This immunodominance hierarchy can vary between individuals due to the polymorphism of human leukocyte antigen (HLA) genes.

Immunodominant NP Epitopes: In human populations, specific NP-derived peptides are consistently recognized by CTLs in individuals expressing particular HLA alleles. For instance, in HLA-A2 positive individuals, while the matrix protein epitope M158-66 is often immunodominant, several NP epitopes also elicit strong responses.[20] The identification of these immunodominant epitopes is crucial for vaccine design.[5]

Cross-Reactivity: A key feature of the CTL response to NP is its broad cross-reactivity. Memory CTLs established by seasonal influenza A viruses can recognize and lyse cells infected with different subtypes, including pandemic strains like H1N1pdm09 and avian subtypes like H5N1 and H7N9.[15][20][21][22] This cross-reactivity is due to the high level of conservation of NP epitopes across various influenza A strains.[11]

Table 1: Immunodominant Influenza NP CTL Epitopes in Humans

| Epitope Sequence | HLA Restriction | Influenza A Subtypes Recognized | Reference(s) |

| CTELKLSDY | HLA-A02:01 | H1N1, H3N2, H5N1 | [20] |

| ASNENMETM | H-2Db (mouse) | H1N1, H3N2 | [23] |

| SRYWAIRTR | HLA-B27:05 | H1N1, H3N2, H5N1 | [14][15] |

| ELRSRYWAI | HLA-B08:01 | H1N1, H3N2 | [15] |

| KTYQRTRALV | HLA-B35:01 | H1N1, H3N2 | [20] |

| LPRRSGAAGA | HLA-B07:02 | H1N1, H3N2 | [24] |

| QIVRCSALV | HLA-A03:01 | H1N1, H3N2 | [24] |

| ILRGSVAHK | HLA-A3 | H3N2 | [14] |

| FQGRGVFELS | HLA-A11:01 | H1N1, H3N2 | [24] |

| KTGGPIYKR | HLA-A11:01 | H1N1, H3N2 | [24] |

CTL Activation and Effector Mechanisms

The activation of a naive CD8+ T cell and its differentiation into a functional CTL is a multi-step process initiated by the recognition of an NP peptide presented by an MHC class I molecule on an antigen-presenting cell (APC).

MHC Class I Antigen Presentation Pathway

The presentation of endogenous antigens like viral nucleoproteins is a fundamental process for alerting the immune system to intracellular pathogens.

References

- 1. viroclinics.com [viroclinics.com]

- 2. Frontiers | Balancing Immune Protection and Immune Pathology by CD8+ T-Cell Responses to Influenza Infection [frontiersin.org]

- 3. med.virginia.edu [med.virginia.edu]

- 4. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolutionary conservation and positive selection of influenza A nucleoprotein CTL epitopes for universal vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 7. Influenza sequence and epitope database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Models Reveal Role of T-Cytotoxic and T-Reg Cells in Immune Response to Influenza: Implications for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Most influenza A virus-specific memory cytotoxic T lymphocytes react with antigenic epitopes associated with internal virus determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immune Epitope Database (IEDB) [iedb.org]

- 13. Immune Epitope Database (IEDB) [iedb.org]

- 14. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. microbenotes.com [microbenotes.com]

- 18. cd-genomics.com [cd-genomics.com]

- 19. Presentation by a major histocompatibility complex class I molecule of nucleoprotein peptide expressed in two different genes of an influenza virus transfectant - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systematic identification of immunodominant CD8+ T-cell responses to influenza A virus in HLA-A2 individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Characterization of the Human CD8+ T Cell Response following Infection with 2009 Pandemic Influenza H1N1 Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Human memory CTL response specific for influenza A virus is broad and multispecific - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunodominance of the NP 147-155 Epitope in BALB/c Mice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The study of immunodominance, the phenomenon whereby the immune system preferentially recognizes and responds to a select few epitopes from a complex antigen, is critical for understanding adaptive immunity and for the rational design of vaccines and immunotherapies. In the context of influenza A virus infection in BALB/c mice, the nucleoprotein (NP) 147-155 epitope (TYQRTRALV) stands out as a classic example of an immunodominant CD8+ T cell epitope.[1][2][3][4][5] This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key quantitative data surrounding the immunodominance of the NP 147-155 epitope in this widely used animal model.

Quantitative Analysis of the NP 147-155 Specific CD8+ T Cell Response

The magnitude of the immune response directed against the NP 147-155 epitope is consistently high in BALB/c mice following influenza A virus infection. This has been quantified using various immunological assays, primarily IFN-γ ELISpot and MHC class I tetramer staining.

IFN-γ ELISpot Assay Data

The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[6] In the context of the NP 147-155 epitope, it is employed to measure the number of interferon-gamma (IFN-γ) producing CD8+ T cells upon stimulation with the synthetic peptide.

| Age of Mice | Vaccination/Infection | Tissue | NP 147-155 Specific IFN-γ Secreting Cells (per 10^6 cells) | Reference |

| 2 months | A/NP+M2 DNA prime-rAd boost | Lung | ~2500 | [7] |

| 16 months | A/NP+M2 DNA prime-rAd boost | Lung | ~1000 | [7] |

| 2 months | A/NP+M2 DNA prime-rAd boost | Spleen | ~1500 | [7] |

| 16 months | A/NP+M2 DNA prime-rAd boost | Spleen | ~500 | [7] |

| 2 months | A/NP+M2-rAd | Lung | ~1200 | [8] |

| Not Specified | VV NP+M1 | Spleen | ~300 | [9] |

MHC Class I Tetramer Staining Data

MHC class I tetramers are fluorescently labeled complexes of four MHC molecules, each loaded with a specific peptide. These reagents allow for the direct visualization and quantification of antigen-specific T cells by flow cytometry.[10][11] Staining with H-2Kd/NP 147-155 tetramers provides a direct measure of the percentage of CD8+ T cells that recognize this epitope.

| Vaccination/Infection | Tissue | Day Post-Infection/Vaccination | Percentage of Kd/NP 147-155 Tetramer+ CD8+ T Cells | Reference |

| rAd/NP (1x108 PFU, intranasal) + PR8 challenge | Lung | 5 | ~12% | [2] |

| rAd/NP (1x107 PFU, intranasal) + PR8 challenge | Lung | 5 | ~8% | [2] |

| rAd/NP (1x108 PFU, sublingual) + PR8 challenge | Lung | 5 | ~4% | [2] |

| A/NP+M2 DNA prime-rAd boost | Lung | 84-91 | ~1.5 x 105 (total number of cells) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are comprehensive protocols for key assays used to study the immunodominance of the NP 147-155 epitope.

Influenza Virus Infection of BALB/c Mice

A standardized infection protocol is the foundation for studying the subsequent immune response.

-

Virus Preparation: Influenza A virus stocks, such as A/Puerto Rico/8/34 (PR8), are propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The virus titer is determined by plaque assay on Madin-Darby canine kidney (MDCK) cells.[12]

-

Animal Handling: 6-8 week old BALB/c mice are used for infection studies.[13] All procedures should be approved by the Institutional Animal Care and Use Committee.[14]

-

Anesthesia and Inoculation: Mice are anesthetized, typically with isoflurane (B1672236) or a ketamine/xylazine mixture.[13] A sublethal dose of influenza virus (e.g., 50-100 PFU of PR8) in a volume of 30-50 µL of sterile phosphate-buffered saline (PBS) is administered intranasally.[15]

-

Monitoring: Following infection, mice are monitored daily for weight loss and signs of illness.[14]

IFN-γ ELISpot Assay

This protocol outlines the steps for quantifying NP 147-155-specific IFN-γ secreting cells from splenocytes.

-

Plate Coating: 96-well ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.[6][16][17]

-

Cell Preparation: Spleens are harvested from infected mice, and single-cell suspensions are prepared by mechanical dissociation. Red blood cells are lysed using a lysis buffer.[18]

-

Cell Stimulation: Splenocytes are plated in the coated wells at a density of 2-5 x 105 cells/well. Cells are stimulated with the NP 147-155 peptide (typically at 1-10 µg/mL) for 18-24 hours at 37°C in a humidified CO2 incubator. Wells with unstimulated cells and cells stimulated with a mitogen (e.g., Concanavalin A) serve as negative and positive controls, respectively.

-

Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added.[16][17] This is followed by the addition of streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase.[17]

-

Development: The spots are visualized by adding a substrate solution such as BCIP/NBT or AEC.[6][16] Each spot represents a single IFN-γ secreting cell.

-

Analysis: Spots are counted using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based assay to detect intracellular cytokines, providing information on the phenotype of the cytokine-producing cells.

-

Cell Stimulation: Splenocytes or lung lymphocytes (1-2 x 106 cells) are stimulated with the NP 147-155 peptide (1-10 µg/mL) for 4-6 hours at 37°C. A protein transport inhibitor, such as Brefeldin A or Monensin, is added during the last few hours of incubation to cause cytokine accumulation within the cells.[19][20]

-

Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies against surface markers, such as CD8 and CD44, to identify activated/memory CD8+ T cells.

-

Fixation and Permeabilization: Cells are then fixed and permeabilized to allow antibodies to access intracellular targets.[19][21]

-

Intracellular Staining: Permeabilized cells are stained with a fluorescently-conjugated anti-IFN-γ antibody.

-

Flow Cytometry Analysis: Samples are acquired on a flow cytometer, and the data is analyzed to determine the percentage of CD8+ T cells that produce IFN-γ in response to the NP 147-155 peptide.

MHC Class I Tetramer Staining

This protocol details the direct enumeration of NP 147-155-specific CD8+ T cells.

-

Cell Preparation: Single-cell suspensions from the spleen or lungs are prepared as described above.

-

Blocking: To prevent non-specific binding, cells are incubated with an Fc receptor blocking antibody (e.g., anti-CD16/32).[20]

-

Tetramer Staining: Cells are incubated with the PE- or APC-conjugated H-2Kd/NP 147-155 tetramer reagent for 30-60 minutes at room temperature or 37°C in the dark.[22]

-

Surface Staining: Following tetramer incubation, cells are stained with fluorescently-conjugated antibodies against surface markers like CD8, CD44, and CD62L to further characterize the tetramer-positive population.

-

Washing and Acquisition: Cells are washed and then acquired on a flow cytometer.

-

Data Analysis: The percentage of tetramer-positive cells within the CD8+ T cell gate is determined.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

Caption: Experimental workflow for studying NP 147-155 immunodominance.

Caption: TCR signaling upon recognition of the NP 147-155 epitope.

Factors Influencing the Immunodominance of NP 147-155

The preferential immune response to the NP 147-155 epitope is a multifactorial phenomenon. Key contributing factors include:

-

MHC Binding Affinity: While a high binding affinity of the peptide to the MHC class I molecule (H-2Kd in this case) is often considered important for immunodominance, some studies suggest it is not the sole determinant.[23]

-

Antigen Processing and Presentation: The efficiency with which the NP 147-155 epitope is generated from the full-length nucleoprotein by the proteasome and transported into the endoplasmic reticulum for loading onto MHC class I molecules plays a crucial role.[5][24][25] Point mutations flanking the epitope can ablate its presentation.[26]

-

T Cell Receptor (TCR) Repertoire: The precursor frequency of naive CD8+ T cells with TCRs capable of recognizing the NP 147-155/H-2Kd complex influences the magnitude of the primary response.[23][24]

-

Immunodomination: The robust response to the NP 147-155 epitope can suppress the development of responses to other, subdominant epitopes.[27]

References

- 1. journals.asm.org [journals.asm.org]

- 2. Mucosal Vaccination with Recombinant Adenovirus Encoding Nucleoprotein Provides Potent Protection against Influenza Virus Infection | PLOS One [journals.plos.org]

- 3. Primary pulmonary cytotoxic T lymphocytes induced by immunization with a vaccinia virus recombinant expressing influenza A virus nucleoprotein peptide do not protect mice against challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective cellular responses elicited by vaccination with influenza nucleoprotein delivered by a live recombinant attenuated Salmonella vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conserved epitopes of influenza A virus inducing protective immunity and their prospects for universal vaccine development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INF-gamma Release ELISpot Assay [en.bio-protocol.org]

- 7. Age Dependence of Immunity Induced by a Candidate Universal Influenza Vaccine in Mice | PLOS One [journals.plos.org]

- 8. Reduction of Influenza A Virus Transmission in Mice by a Universal Intranasal Vaccine Candidate is Long-Lasting and Does Not Require Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. blog.mblintl.com [blog.mblintl.com]

- 11. lubio.ch [lubio.ch]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Infection Using Mouse-Adapted Influenza B Virus in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Influenza A Virus Studies in a Mouse Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. INF-gamma Release ELISpot Assay [bio-protocol.org]

- 18. aelvis.net [aelvis.net]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. youtube.com [youtube.com]

- 21. Whole Spleen Flow Cytometry Assay [bio-protocol.org]

- 22. immunaware.com [immunaware.com]

- 23. High peptide affinity for MHC class I does not correlate with immunodominance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Altered CD8+ T cell immunodominance after vaccinia virus infection and the naïve repertoire in inbred and F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

- 26. Point mutation flanking a CTL epitope ablates in vitro and in vivo recognition of a full-length viral protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on the Cross-Reactivity of Cytotoxic T Lymphocytes Targeting the Influenza A Virus NP 147-155 Epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for the development of universal influenza vaccines. A significant component of the protective immune response against influenza is mediated by cytotoxic T lymphocytes (CTLs), which recognize viral epitopes presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells. Among the various CTL epitopes within the NP, the 147-155 peptide (sequence: TYQRTRALV) has been identified as an immunodominant, H-2d restricted epitope in BALB/c mice. Its high degree of conservation across different influenza A subtypes makes it a critical focus of research into cross-reactive CTL responses.[1]

This technical guide provides a comprehensive overview of the cross-reactivity of CTLs targeting the NP 147-155 epitope. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working on influenza vaccines and T-cell immunology. The guide summarizes key quantitative data on CTL responses to the wild-type and variant epitopes, details common experimental protocols for assessing CTL cross-reactivity, and provides visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Analysis of CTL Cross-Reactivity

The cross-reactive potential of CTLs is a critical factor in the development of broadly protective vaccines. Understanding how variations in the NP 147-155 epitope affect CTL recognition and function is paramount. The following tables summarize quantitative data from various studies that have assessed CTL responses to the wild-type NP 147-155 epitope and its variants.

| Assay Type | Epitope/Stimulus | CTL Response Metric | Result | Reference |

| IFN-γ ELISPOT | NP 147-155 peptide (5 µg/ml) | Spot Forming Cells (SFC) / 10^6 splenocytes | 19 ± 1 (90 µg NP immunization) | [2] |

| IFN-γ ELISPOT | NP 147-155 peptide (5 µg/ml) | Spot Forming Cells (SFC) / 10^6 splenocytes | 35 ± 1 (RVJ1175NP vaccination) | [2] |

| IFN-γ ELISPOT | NP 147-155 peptide | Spot Forming Cells (SFC) / 10^6 cells | Significant increase in IFN-γ secreting cells with immunization dose | [3] |

| In vivo Cytotoxicity Assay | NP 147-155 pulsed target cells | % Specific Lysis | Dose-dependent increase in lysis with rNP vaccination | [2] |

| Intracellular Cytokine Staining | NP 147-155 peptide | % IFN-γ+ CD8+ T cells | Not specified | [4] |

Experimental Protocols

Accurate and reproducible assessment of CTL cross-reactivity relies on well-defined experimental protocols. This section provides detailed methodologies for three key assays commonly used in this field of research.

Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion

The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Materials:

-

96-well ELISPOT plates (PVDF membrane)

-

Capture antibody (e.g., anti-mouse IFN-γ)

-

Blocking solution (e.g., RPMI with 10% FBS)

-

Effector cells (splenocytes or PBMCs from immunized animals)

-

Stimulating antigen (NP 147-155 peptide, typically at 5-10 µg/mL)

-

Detection antibody (e.g., biotinylated anti-mouse IFN-γ)

-

Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

-

Substrate solution (e.g., BCIP/NBT for ALP or AEC for HRP)

-

ELISPOT plate reader

Procedure:

-

Plate Coating: Coat the ELISPOT plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block with blocking solution for at least 2 hours at room temperature.

-

Cell Plating: Add effector cells (e.g., 2 x 10^5 to 5 x 10^5 cells/well) to the plate.

-

Stimulation: Add the NP 147-155 peptide to the appropriate wells. Include negative controls (cells alone) and positive controls (e.g., PMA/Ionomycin or Concanavalin A).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

-

Detection: Wash the plate to remove cells. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Development: Wash the plate and add the substrate solution. Monitor spot development.

-

Stopping the Reaction: Stop the reaction by washing with distilled water.

-

Analysis: Allow the plate to dry completely and count the spots using an ELISPOT reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.

Materials:

-

Effector cells (splenocytes or PBMCs)

-

Stimulating antigen (NP 147-155 peptide)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable viability dye

-

Surface staining antibodies (e.g., anti-CD8, anti-CD4)

-

Fixation/Permeabilization buffer

-

Intracellular staining antibodies (e.g., anti-IFN-γ, anti-TNF-α)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Stimulate effector cells with the NP 147-155 peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

-

Surface Staining: Wash the cells and stain with a fixable viability dye, followed by surface antibodies, typically for 20-30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Stain the cells with intracellular cytokine antibodies for 30 minutes at room temperature or 4°C.

-

Washing: Wash the cells to remove unbound antibodies.

-

Acquisition: Resuspend the cells in a suitable buffer (e.g., PBS with 1% FBS) and acquire data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry analysis software to quantify the percentage of cytokine-producing cells within the CD8+ T cell population.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method for measuring CTL-mediated target cell lysis.

Materials:

-

Target cells (e.g., P815 mastocytoma cells, which are H-2d compatible)

-

Sodium chromate (B82759) (Na₂⁵¹CrO₄)

-

Effector cells (CTLs)

-

Peptide-pulsed target cells (incubated with NP 147-155 peptide)

-

96-well V-bottom plates

-

Gamma counter

Procedure:

-

Target Cell Labeling: Label the target cells with ⁵¹Cr for 1-2 hours at 37°C.

-

Washing: Wash the labeled target cells multiple times to remove excess unincorporated ⁵¹Cr.

-

Assay Setup: Plate the labeled target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.

-

Effector Cell Addition: Add effector cells at various effector-to-target (E:T) ratios.

-

Controls:

-

Spontaneous release: Target cells with media only.

-

Maximum release: Target cells with a detergent (e.g., Triton X-100).

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Specific Lysis:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Visualization of Key Processes

Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental workflows.

Caption: CTL Activation Signaling Pathway.

Caption: ELISPOT Assay Experimental Workflow.

Caption: ⁵¹Cr Release Assay Experimental Workflow.

Conclusion

The CTL response to the conserved NP 147-155 epitope of influenza A virus represents a critical area of research for the development of universal influenza vaccines. The ability of CTLs to cross-react with variant epitopes is a key determinant of the breadth of protection that can be achieved. This technical guide has provided a summary of the quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to aid researchers in this field. Further investigation into the structural basis of TCR recognition of NP 147-155 and its variants will be crucial for the rational design of next-generation influenza vaccines that can elicit potent and broadly cross-reactive CTL responses.

References

- 1. Protective cellular responses elicited by vaccination with influenza nucleoprotein delivered by a live recombinant attenuated Salmonella vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

The Unseen Companion: A Technical Guide to Trifluoroacetic Acid (TFA) Salts in Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthetic peptides are indispensable tools in research and drug development. However, their synthesis and purification processes invariably introduce trifluoroacetic acid (TFA) as a counterion, forming TFA salts. While essential for efficient synthesis, residual TFA can significantly impact experimental outcomes, altering peptide structure, solubility, and biological activity. This in-depth technical guide provides a comprehensive overview of TFA salts in synthetic peptides, from their origin in solid-phase peptide synthesis to their potential interference in biological assays. We present detailed experimental protocols for TFA removal and quantification, alongside quantitative data to inform best practices. This guide aims to equip researchers with the knowledge to understand, manage, and mitigate the effects of TFA, ensuring the reliability and reproducibility of their scientific endeavors.

The Origin and Chemistry of TFA in Synthetic Peptides

Trifluoroacetic acid (TFA) is a strong acid (pKa ≈ 0.23-0.52) widely used in solid-phase peptide synthesis (SPPS) and purification.[1][2] Its prevalence stems from its utility in two critical steps:

-

Cleavage: TFA is the primary reagent used to cleave the synthesized peptide from the solid-phase resin support.[3][4][5]

-

Purification: It is a common ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC), improving peak shape and resolution during peptide purification.[4][6]

During these processes, the positively charged amino groups on the peptide (the N-terminus and the side chains of basic residues like lysine, arginine, and histidine) form ionic interactions with the negatively charged trifluoroacetate (B77799) anion.[1] Consequently, synthetic peptides are typically isolated as TFA salts.[7] Even after lyophilization, which removes free TFA, the bound TFA counterions remain associated with the peptide.[4] The amount of residual TFA can be substantial, often ranging from 10% to 40% of the total peptide weight.[5][8]

The Impact of Residual TFA on Peptide Properties and Biological Assays

The presence of residual TFA is not benign and can have profound effects on the physicochemical properties of the peptide and the interpretation of experimental results.

Physicochemical Alterations

-

Structure and Conformation: TFA counterions can influence the secondary structure of peptides, with some studies indicating an induction of helical structures.[7] This can alter the peptide's native conformation and, consequently, its biological function.

-

Solubility and Aggregation: The formation of TFA salts can affect a peptide's solubility in aqueous buffers and may promote aggregation, particularly for hydrophobic sequences.[3]

-

Mass and Quantification: The presence of TFA adds to the overall mass of the peptide sample, leading to inaccuracies in peptide quantification when based on dry weight.[9] The actual peptide content can be 5% to 25% lower than the measured weight due to the presence of TFA.[8]

Interference in Biological and Analytical Assays

Residual TFA can interfere with a variety of assays, leading to erroneous or irreproducible results.

-

Cell-Based Assays: TFA can exhibit cytotoxicity, with effects observed at concentrations as low as the nanomolar range.[3][7] It can inhibit cell proliferation in some cell lines while promoting it in others, confounding the interpretation of the peptide's intrinsic activity.[7][10]

-

Enzymatic and Receptor-Binding Assays: The acidity of TFA can denature pH-sensitive proteins and enzymes.[3] Furthermore, it can compete with phosphate (B84403) groups in active sites, potentially inhibiting kinases and other enzymes.[3]

-

Structural Analysis: TFA can interfere with spectroscopic techniques. For instance, it has a strong absorbance band around 1670 cm⁻¹ in Fourier-transform infrared (FTIR) spectroscopy, which can overlap with the amide I band of peptides, complicating secondary structure analysis.[6][7]

Quantitative Data on TFA Content and Cytotoxicity

To provide a clearer understanding of the extent of TFA contamination and its biological impact, the following tables summarize quantitative data from various sources.

Table 1: Typical TFA Content in Synthetic Peptides

| Peptide State | Typical TFA Content (% by dry weight) | Reference(s) |

| Crude Synthetic Peptide | 19.6% | [11] |

| GPC Purified Peptide | 16.7% | [11] |

| Commercial Peptides (as TFA salt) | 18.4% - 20.2% | [11] |

| General Range | 10% - 40% | [5] |

| Reduction in Peptide Content | 5% - 25% | [8] |

Table 2: Concentration-Dependent Cytotoxic Effects of TFA on Various Cell Lines

| Cell Line | TFA Concentration | Observed Effect | Reference(s) |

| Fetal Rat Osteoblasts | 10 nM - 100 nM | Reduced cell numbers and thymidine (B127349) incorporation | [12] |

| Articular Chondrocytes | 10 nM - 100 nM | Reduced cell numbers | [12] |

| HUVEC | ~0.1 mM | Inhibition of proliferation | [8] |

| PC-12 | 1-5 mM | Significant dose-dependent cell death | [8] |

| Jurkat | ~5 mM | Significant toxicity | [8] |

| Multiple (e.g., HeLa, HEK293) | >100 µM | Commonly observed cytotoxic effects | [8] |

Experimental Protocols for TFA Management

For applications sensitive to the presence of TFA, its removal or exchange for a more biologically compatible counterion, such as chloride or acetate (B1210297), is crucial.[3][13] Below are detailed protocols for common TFA removal and quantification methods.

TFA Removal by HCl/Lyophilization

This method relies on the stronger acidity of hydrochloric acid (HCl) to displace the weaker TFA, which is then removed as a volatile acid during lyophilization.

Methodology:

-

Dissolution: Dissolve the peptide in distilled water at a concentration of approximately 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.[3]

-

Incubation: Allow the solution to stand at room temperature for at least one minute.

-

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

-

Repetition: To ensure complete removal, repeat steps 1-5 at least two more times.

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired buffer for your experiment.

TFA Exchange by Anion Exchange Chromatography

This technique separates the peptide from the TFA counterions based on charge.

Methodology:

-

Resin Preparation: Prepare a column with a strong anion exchange resin (e.g., AG1-X8). The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][14]

-

Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged (e.g., for a positively charged peptide, a pH above its isoelectric point).[14] For acetate exchange, the resin can be washed successively with 1.6 N and 0.16 N acetic acid.[15]

-

Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.[14]

-

Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.[14]

-

Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding. For example, a gradient of sodium chloride or sodium acetate can be used.[14]

-

Desalting and Lyophilization: The collected fractions containing the peptide may need to be desalted (e.g., by dialysis or another round of RP-HPLC with a volatile buffer) and then lyophilized.[14]

Quantification of Residual TFA by Ion Chromatography

Ion chromatography (IC) is a sensitive and reliable method for quantifying residual TFA in peptide samples.[11][16]

Methodology:

-

Sample Preparation: Dissolve the peptide sample in the IC eluent to a known concentration (e.g., 1 mg/mL) and then dilute further as needed.[11]

-

Instrumentation: Use an ion chromatography system equipped with an anion exchange column (e.g., IonPac® AS14 or AS18), a suppressor, and a conductivity detector.[5][11]

-

Eluent: A common eluent is a mixture of sodium carbonate and sodium bicarbonate (e.g., 3.5 mM sodium carbonate / 0.8 mM sodium bicarbonate).[11]

-

Standard Preparation: Prepare a series of TFA standards of known concentrations in the eluent to generate a calibration curve.[11]

-

Analysis: Inject the prepared sample and standards into the IC system. The concentration of TFA in the sample is determined by comparing its peak area to the calibration curve.[11]

Visualizing Workflows and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Conclusion and Recommendations

The presence of trifluoroacetic acid salts in synthetic peptides is an unavoidable consequence of standard synthesis and purification protocols. While TFA is instrumental in producing high-purity peptides, its residual presence can be a significant confounding factor in a wide range of applications. Researchers, scientists, and drug development professionals must be aware of the potential for TFA to alter the physicochemical and biological properties of peptides.

For sensitive applications, particularly cell-based assays and in vivo studies, it is strongly recommended that the TFA content be assessed and, if necessary, reduced to a negligible level. The choice of TFA removal method will depend on the specific peptide properties, available equipment, and the required final purity. By understanding the origin and impact of TFA and implementing appropriate management strategies, the scientific community can enhance the reliability and reproducibility of research involving synthetic peptides.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. toolify.ai [toolify.ai]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 5. lcms.cz [lcms.cz]

- 6. hplc.eu [hplc.eu]

- 7. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 8. benchchem.com [benchchem.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 13. scribd.com [scribd.com]

- 14. benchchem.com [benchchem.com]

- 15. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 16. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Influenza NP (147-155): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of the influenza nucleoprotein (NP) peptide fragment 147-155. This peptide, with the amino acid sequence TYQRTRALV, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2K'd'[1][2]. Its ability to elicit potent CD8+ T cell responses makes it a crucial target for influenza vaccine and therapeutic development. This document details the key in vitro activities, experimental protocols, and associated quantitative data, presented in a format designed for laboratory use and strategic planning.

Core Biological Activities

The primary in vitro biological activity of the Influenza NP (147-155) peptide is the stimulation of influenza-specific CD8+ T cells. This manifests in several measurable outcomes:

-

CTL-Mediated Cytotoxicity: NP (147-155)-pulsed target cells are efficiently lysed by NP-specific CD8+ cytotoxic T lymphocytes. This activity is a cornerstone of the adaptive immune response to influenza infection[3].

-

T-Cell Proliferation and Activation: The peptide induces the proliferation and activation of NP (147-155)-specific CD8+ T cells from immunized animals.

-

Cytokine Secretion: Upon recognition of the peptide presented by antigen-presenting cells (APCs), CD8+ T cells secrete effector cytokines, most notably Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2)[4][5].

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro studies investigating the biological activity of Influenza NP (147-155). These values provide a reference for expected experimental outcomes and assay setup.

Table 1: Peptide Concentrations for T-Cell Stimulation

| Assay Type | Peptide Concentration | Cell Type | Source |

| In vitro restimulation of lymphocytes | 5 µg/ml | Mouse splenocytes/lymphocytes | [4][5] |

| IFN-γ ELISPOT | 5 µg/ml | Mouse splenocytes | [6] |

| Intracellular Cytokine Staining (ICS) | 1 µ g/sample | Mouse splenocytes | [7] |

| 51Cr-Release Assay (Target cell pulsing) | 10 µg | P815 mastocytoma cells | [8] |

Table 2: Representative T-Cell Responses

| Assay Type | Response Metric | Experimental Conditions | Source |

| IFN-γ ELISPOT | ~10-45 SFC/10^6 splenocytes | Splenocytes from mice immunized with NP protein or recombinant vaccinia virus expressing NP. | [6] |

| In vivo Cytotoxicity Assay | 17-45% specific lysis | Target cells pulsed with NP (147-155) transferred into immunized mice. | [6] |

| Intracellular Cytokine Staining (ICS) | Varies (e.g., >0.5% of CD8+ T cells IFN-γ+) | Splenocytes from adenovirus-vectored NP vaccine immunized mice, stimulated with NP (147-155). | [9] |

Experimental Protocols and Workflows

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.

Peptide Pulsing of Target Cells for Cytotoxicity Assays

This protocol describes the process of loading target cells with the NP (147-155) peptide, making them recognizable and susceptible to lysis by NP-specific CTLs.

Methodology:

-

Cell Preparation: Culture P815 mastocytoma cells (H-2d compatible) to the desired density.

-

Peptide Incubation: Incubate P815 cells with the synthetic NP (147-155) peptide (e.g., at 10 µg/ml) in serum-free media for 1 hour at 37°C in a 5% CO2 incubator[8].

-

Labeling: Add 100 µCi of Na51CrO4 to the cell suspension and incubate for an additional 90 minutes[8].

-

Washing: Wash the peptide-pulsed and labeled target cells extensively with media to remove excess peptide and unincorporated 51Cr.

-

Co-culture: The prepared target cells are now ready for co-culture with effector CTLs in a 51Cr-release assay.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Primary pulmonary cytotoxic T lymphocytes induced by immunization with a vaccinia virus recombinant expressing influenza A virus nucleoprotein peptide do not protect mice against challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Control of mucosal virus infection by influenza nucleoprotein-specific CD8+ cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice | springermedizin.de [springermedizin.de]

- 7. journals.asm.org [journals.asm.org]

- 8. pnas.org [pnas.org]

- 9. Potent immune responses and in vitro pro-inflammatory cytokine suppression by a novel adenovirus vaccine vector based on rare human serotype 28 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Reconstitution and Application of Lyophilized Influenza NP (147-155) TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reconstitution and use of lyophilized Influenza Nucleoprotein (NP) peptide (147-155), supplied as a trifluoroacetate (B77799) (TFA) salt. The Influenza NP (147-155) peptide, with the sequence TYQRTRALV, is a well-characterized, H-2Kd restricted epitope crucial for studying T-cell mediated immunity to Influenza A virus.[1][2][3] Adherence to proper handling, reconstitution, and experimental procedures is critical for obtaining reliable and reproducible results.

Peptide Handling and Storage

Lyophilized peptides are stable when handled correctly. Upon receipt, it is recommended to store the lyophilized peptide at -20°C or colder for long-term storage.[1] For short-term storage, 4°C is acceptable for several days to weeks.[4] Peptides are sensitive to moisture and light; therefore, the vial should be tightly sealed and protected from direct light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can reduce peptide stability.[1][5]

Key Storage Recommendations:

| Condition | Temperature | Duration |

| Long-term | -20°C to -80°C | Years |

| Short-term | 4°C | Days to Weeks |

| Room Temperature | Ambient | Several Days |

Note: Avoid repeated freeze-thaw cycles of peptide solutions, as this can lead to degradation. It is best practice to aliquot the reconstituted peptide into single-use volumes.[1]

Reconstitution Protocol

The solubility of a peptide is dependent on its amino acid sequence. The Influenza NP (147-155) peptide (TYQRTRALV) has a positive overall charge. The following is a recommended step-wise protocol for its reconstitution.

Materials:

-

Sterile, deionized, and preferably oxygen-free water

-

10% Acetic Acid in sterile water (optional)

-

Dimethyl sulfoxide (B87167) (DMSO) (optional)

-

Sterile polypropylene (B1209903) tubes

Procedure:

-

Preparation: Before opening, centrifuge the vial at 10,000 x g for 5 minutes to pellet all the lyophilized powder at the bottom of the tube.[6] Allow the vial to equilibrate to room temperature.

-

Initial Solubilization: Attempt to dissolve the peptide in sterile water first.[7] Add a small amount of water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL). Gently vortex or sonicate the vial to aid dissolution.[6] A properly solubilized peptide will result in a clear solution.

-

Acidic Solution (if necessary): If the peptide does not fully dissolve in water, add a 10% acetic acid solution dropwise until the peptide dissolves.[6]

-

Organic Solvent (for highly hydrophobic peptides): While this peptide is not expected to be highly hydrophobic, if solubility issues persist, a small amount of an organic solvent like DMSO can be used.[6][7] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add sterile water or buffer to the desired concentration.[7]

-

Storage of Reconstituted Peptide: Aliquot the peptide solution into single-use tubes and store at -20°C or colder. Peptides in solution are significantly less stable than in their lyophilized form.[1]

Reconstitution Workflow:

References

- 1. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Magnitude of Local Immunity in the Lungs of Mice Induced by Live Attenuated Influenza Vaccines Is Determined by Local Viral Replication and Induction of Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genscript.com [genscript.com]

- 4. cd-genomics.com [cd-genomics.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes for Influenza NP (147-155) Peptide in ELISpot Assays

Introduction

The Influenza Nucleoprotein (NP) is a conserved internal protein of the influenza virus, making it a key target for T-cell mediated immunity. The NP (147-155) peptide, with the sequence TYQRTRALV, is a well-characterized, immunodominant H-2Kd-restricted cytotoxic T lymphocyte (CTL) epitope in BALB/c mice.[1][2][3][4] It is widely used in immunological studies to detect and quantify influenza-specific CD8+ T-cell responses. The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for measuring the frequency of cytokine-secreting cells at the single-cell level.[5] These application notes provide detailed information and protocols for utilizing the Influenza NP (147-155) peptide in ELISpot assays to assess cell-mediated immunity to influenza A virus.

Data Presentation

The following tables summarize key quantitative data for performing ELISpot assays with the Influenza NP (147-155) peptide, based on established protocols and literature.

Table 1: Recommended Reagent and Cell Concentrations

| Component | Recommended Concentration/Amount | Source(s) |

| Influenza NP (147-155) Peptide | 1 - 10 µg/mL | [1][2][6][7] |

| Peripheral Blood Mononuclear Cells (PBMCs) / Splenocytes | 2 x 10^5 - 5 x 10^5 cells/well | [1][8][9] |

| Capture Antibody (e.g., anti-IFN-γ) | 5 - 10 µg/mL | [10] |

| Detection Antibody (e.g., biotinylated anti-IFN-γ) | 1:1000 dilution (or as per manufacturer's instructions) | [10] |

| Streptavidin-Alkaline Phosphatase (AP) | 1:1000 dilution (or as per manufacturer's instructions) | [10] |

Table 2: Typical Experimental Parameters and Expected Results

| Parameter | Value | Source(s) |

| Incubation Time with Peptide | 18 - 48 hours | [1][8][11] |

| Expected Spot Forming Units (SFU) / 10^6 cells | Highly variable, can be <50 to several hundred depending on immunization/infection status. | [6] |

| Positive Control | Phytohemagglutinin (PHA), Concanavalin A (ConA), or anti-CD3/CD28 antibodies.[5] | |

| Negative Control | Cells cultured in medium alone (unstimulated).[5] | |

| Lower Limit of Quantification (LLOQ) | Approximately 34.4 SFU/million cells (assay dependent).[8][12] | |

| Upper Limit of Quantification (ULOQ) | Can exceed 9,000 SFU/million cells, dependent on the reader.[12] |

Experimental Protocols

This section provides a detailed methodology for performing an IFN-γ ELISpot assay using the Influenza NP (147-155) peptide to stimulate murine splenocytes.

Materials and Reagents:

-

Influenza NP (147-155) peptide (TYQRTRALV)

-

96-well PVDF membrane ELISpot plates

-

Murine IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-AP)

-

Sterile PBS

-

35% Ethanol (B145695) in sterile water

-

Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine)

-

BCIP/NBT substrate solution

-

Automated ELISpot reader

-

Single-cell suspension of murine splenocytes from influenza-infected or control mice

Protocol:

Day 1: Plate Coating

-

Pre-wet the membrane: Add 15 µL of 35% ethanol to each well of the 96-well PVDF plate and incubate for 1 minute at room temperature.

-

Wash: Aspirate the ethanol and wash the wells three times with 150 µL of sterile PBS.

-

Coat with capture antibody: Dilute the anti-IFN-γ capture antibody to the recommended concentration (e.g., 10 µg/mL) in sterile PBS. Add 100 µL of the diluted antibody to each well.

-

Incubate: Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

-

Wash and Block: Aspirate the capture antibody solution. Wash the wells twice with 150 µL of sterile Milli-Q water. Then, add 150 µL of complete RPMI-1640 medium to each well to block the membrane for at least 2 hours at 37°C.

-

Prepare cell suspension: Prepare a single-cell suspension of splenocytes in complete RPMI-1640 medium. Perform a cell count and adjust the concentration to 4 x 10^6 cells/mL.

-

Prepare stimuli: Dilute the Influenza NP (147-155) peptide in complete RPMI-1640 medium to a working concentration of 2-20 µg/mL (for a final concentration of 1-10 µg/mL in the well). Prepare positive (e.g., PHA) and negative (medium alone) controls.

-

Add stimuli and cells: Decant the blocking medium from the plate. Add 50 µL of the prepared peptide or control solutions to the appropriate wells. Add 50 µL of the cell suspension (containing 2 x 10^5 cells) to each well.

-

Incubate: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.[8]

Day 3: Spot Development and Analysis

-

Wash: Aspirate the cell suspension and wash the plate five times with 200 µL of PBS containing 0.05% Tween-20 (PBST).

-

Add detection antibody: Dilute the biotinylated anti-IFN-γ detection antibody in PBST as recommended by the manufacturer. Add 100 µL of the diluted antibody to each well and incubate for 2 hours at room temperature.[8]

-

Wash: Aspirate the detection antibody and wash the plate five times with 200 µL of PBST.

-

Add enzyme conjugate: Dilute the streptavidin-AP conjugate in PBST. Add 100 µL to each well and incubate for 1 hour at room temperature.

-

Wash: Aspirate the enzyme conjugate and wash the plate five times with 200 µL of PBST.

-

Develop spots: Add 100 µL of BCIP/NBT substrate solution to each well. Monitor for the appearance of dark spots (typically 5-20 minutes).

-

Stop development: Stop the reaction by washing the plate thoroughly with distilled water.

-

Dry and analyze: Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

Data Analysis

Results are typically expressed as Spot Forming Units (SFU) per million cells.[8][12] To calculate this, subtract the average number of spots in the negative control wells from the average number of spots in the peptide-stimulated wells and normalize to 10^6 cells.

Visualizations

Caption: ELISpot experimental workflow diagram.

Caption: Simplified T-cell activation pathway.

References

- 1. Robust Immunity and Heterologous Protection against Influenza in Mice Elicited by a Novel Recombinant NP-M2e Fusion Protein Expressed in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza A virus nucleoprotein derived from Escherichia coli or recombinant vaccinia (Tiantan) virus elicits robust cross-protection in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. scispace.com [scispace.com]

- 5. Optimize your ELISpot Assay [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]

- 10. ELISpot assay [bio-protocol.org]

- 11. stemcell.com [stemcell.com]

- 12. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]

Application Notes and Protocols: Intracellular Cytokine Staining (ICS) for T Cell Activation using NP 147-155 Peptide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Intracellular cytokine staining (ICS) is a powerful technique used to identify, phenotype, and quantify cytokine-producing cells at the single-cell level using flow cytometry. This application note provides a detailed protocol for assessing antigen-specific T cell activation by stimulating peripheral blood mononuclear cells (PBMCs) or splenocytes with the influenza nucleoprotein (NP) derived peptide, NP 147-155. This peptide is a well-characterized, immunodominant epitope that elicits robust CD8+ T cell responses. The following sections detail the experimental procedures, expected quantitative data, and the underlying signaling pathways involved in T cell activation.

Quantitative Data Summary

The following tables summarize representative quantitative data for cytokine-producing CD8+ T cells following stimulation with the NP 147-155 peptide under various experimental conditions. These values are compiled from multiple studies and serve as a general reference. Actual results may vary depending on the specific experimental setup, including the mouse strain, vaccination strategy, and stimulation conditions.

Table 1: Percentage of IFN-γ Positive CD8+ T Cells in Response to NP 147-155 Stimulation

| Experimental Condition | % of IFN-γ+ of CD8+ T Cells | Reference |

| Splenocytes from mice 48 days post-secondary RSV infection, stimulated with NP 147-155 | ~0.1% (Negative Control) | [1] |

| Splenocytes from mice immunized with AdCMVNP (i.v. infection) | High | [2] |

| Splenocytes from mice immunized with AdK14NP (s.c. infection) | Moderate | [2] |

| Lung lymphocytes from mice immunized with gp96-adjuvanted split vaccine, 5 days post-challenge | ~3-fold higher than vaccine alone | [3] |

| Splenocytes from mice infected with influenza virus, restimulated ex vivo | Variable, used for inhibition assays | [4] |

Table 2: Polyfunctional T Cell Responses to NP 147-155 Stimulation

| Cytokine Combination (of CD8+ T cells) | Representative Percentage | Reference |

| IFN-γ+, TNF-α+, IL-2+, CD107a+ | Varies with adjuvant | [5] |

| IFN-γ+, TNF-α+, IL-2+ | Higher with R4Pam2Cys adjuvant | [6] |

| IFN-γ+ | Varies with adjuvant | [5] |

| IFN-γ+ and/or TNF-α+ | Used to assess effector function | [4][7] |

Experimental Protocols

This protocol outlines the key steps for performing intracellular cytokine staining to detect NP 147-155 specific T cell responses.

Materials:

-

Cells: Freshly isolated PBMCs or splenocytes from immunized or infected animals.

-

Peptide: Influenza NP 147-155 peptide (TYQRTRALV), high purity (>90%).

-

Cell Culture Medium: RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2-mercaptoethanol.

-

Protein Transport Inhibitors: Brefeldin A and Monensin.

-

Antibodies: Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, CD4) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Fixation/Permeabilization Buffers: Commercially available kits are recommended.

-

FACS Tubes and Flow Cytometer.

Detailed Methodology:

-

Cell Preparation and Stimulation:

-

Prepare a single-cell suspension of PBMCs or splenocytes.

-

Resuspend cells in complete RPMI medium at a concentration of 1-2 x 10^6 cells/well in a 96-well plate.

-

Add the NP 147-155 peptide to the designated wells at a final concentration of 1-10 µg/mL.

-

Include appropriate controls:

-

Unstimulated control (cells with medium only).

-

Positive control (e.g., PMA/Ionomycin or anti-CD3/CD28 antibodies).

-

-

Incubate the plate at 37°C in a 5% CO2 incubator.

-

-

Protein Transport Inhibition:

-

After 1-2 hours of stimulation, add Brefeldin A (e.g., 10 µg/mL) and Monensin (e.g., 5 µg/mL) to all wells.

-

Continue to incubate for an additional 4-6 hours. The total stimulation time is typically 5-8 hours.

-

-

Surface Marker Staining:

-

Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).

-

Prepare a cocktail of fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD3, anti-CD8).

-

Resuspend the cell pellet in the antibody cocktail and incubate for 20-30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer.

-

Resuspend the cells in permeabilization buffer for 10 minutes.

-

-

Intracellular Cytokine Staining:

-

Prepare a cocktail of fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) in permeabilization buffer.

-

Centrifuge the cells and resuspend the pellet in the intracellular antibody cocktail.

-

Incubate for 30-45 minutes at room temperature in the dark.

-

Wash the cells twice with permeabilization buffer.

-

-

Flow Cytometry Analysis:

-

Resuspend the final cell pellet in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on the CD8+ T cell population and determine the percentage of cells positive for each cytokine.

-

Visualizations

T Cell Receptor Signaling Pathway

Caption: T Cell Receptor (TCR) signaling cascade upon antigen recognition.

Experimental Workflow for Intracellular Cytokine Staining

Caption: Step-by-step workflow for intracellular cytokine staining.

References

- 1. journals.asm.org [journals.asm.org]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | A Novel Function for the Streptococcus pneumoniae Aminopeptidase N: Inhibition of T Cell Effector Function through Regulation of TCR Signaling [frontiersin.org]

- 5. Innate signalling molecules as genetic adjuvants do not alter the efficacy of a DNA-based influenza A vaccine | PLOS One [journals.plos.org]

- 6. Inactivated Influenza Vaccine That Provides Rapid, Innate-Immune-System-Mediated Protection and Subsequent Long-Term Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza A Virus Infection Induces Viral and Cellular Defective Ribosomal Products Encoded by Alternative Reading Frames - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Immunization of Mice with Influenza NP(147-155)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nucleoprotein (NP) of the influenza A virus is a highly conserved internal antigen, making it a key target for universal influenza vaccine development. A significant focus of this research is the induction of a robust cytotoxic T lymphocyte (CTL) response, which is crucial for clearing virally infected cells. In the BALB/c (H-2d) mouse model, the nonapeptide NP(147-155), with the amino acid sequence TYQRTRALV, represents the immunodominant CTL epitope.[1][2][3] Immunization with this peptide allows for the precise study of NP-specific CD8+ T cell responses and their contribution to protective immunity. These application notes provide detailed protocols for the in vivo immunization of mice with the NP(147-155) peptide and subsequent immunological analyses to quantify the resulting cellular immune response. The use of Trifluoroacetic acid (TFA) salt is common for synthetic peptides to ensure stability and solubility, and the protocols outlined are suitable for such formulations.

Data Presentation: Quantifying Cellular Immune Responses